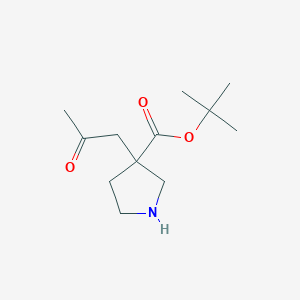

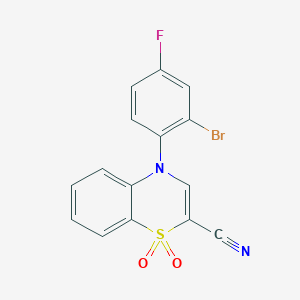

![molecular formula C17H19ClN4O2S B2600685 5-((2-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-73-0](/img/structure/B2600685.png)

5-((2-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some novel derivatives of 1,2,4-triazole, including structures related to the compound of interest, have been synthesized and tested for their antimicrobial activities. These compounds have been found to possess moderate to good activities against various microorganisms, indicating their potential as antimicrobial agents. The synthesis involves reactions of ester ethoxycarbonylhydrazones with primary amines, leading to compounds with potential application in battling microbial infections (Bektaş et al., 2007).

Structural and Molecular Studies

Detailed structural and molecular studies on similar compounds have revealed insights into their chemical properties and interactions. For example, vibrational spectroscopy, DFT study, and activity evaluation of certain triazoloquinazolinone derivatives show favorable interactions with proteins such as SHP2. These studies highlight the potential therapeutic applications of these compounds, including their role in inhibiting certain proteins involved in disease pathways (Wu et al., 2021).

Anticancer and Antitumor Activities

Research has also focused on the anticancer and antitumor activities of 1,2,4-triazole derivatives. These compounds have been shown to inhibit tumor growth and metastasis in various models, suggesting their potential as anticancer agents. The unique mechanism of action, including tubulin inhibition without competing with paclitaxel, provides a promising avenue for developing new cancer treatments (Zhang et al., 2007).

Enzyme Inhibition for Therapeutic Applications

Some 1,2,4-triazole derivatives have been evaluated for their enzyme inhibition properties, particularly against lipase and α-glucosidase. These activities are crucial for developing treatments for conditions like obesity and diabetes. The identification of compounds with significant enzyme inhibition potential underscores the versatility of 1,2,4-triazole derivatives in therapeutic applications (Bekircan et al., 2015).

Immunostimulatory Activity

Investigations into the immunostimulatory activity of certain thiazolo-benzimidazole derivatives have demonstrated their potential in enhancing the immune response against tumors and infections. These compounds can increase anti-tumor immunity and resistance, offering a novel approach to cancer therapy and immunomodulation (Tagliabue et al., 1978).

Properties

IUPAC Name |

5-[(2-chlorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O2S/c1-10-19-17-22(20-10)16(24)15(25-17)14(12-4-2-3-5-13(12)18)21-8-6-11(23)7-9-21/h2-5,11,14,23-24H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWACPIUTAGLZKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCC(CC4)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

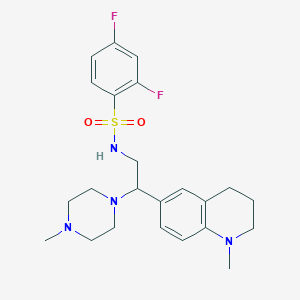

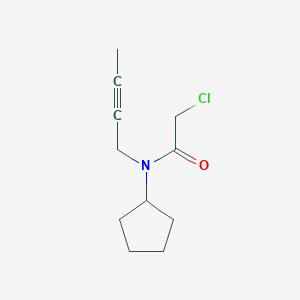

![1-(3-Methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide](/img/structure/B2600604.png)

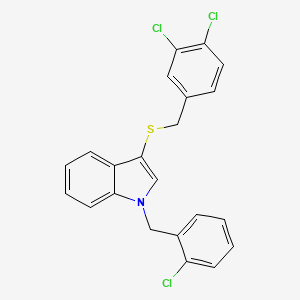

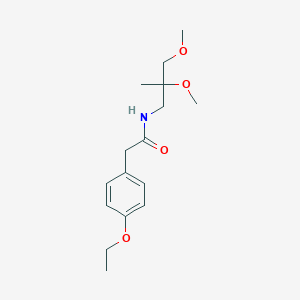

![Ethyl 3-([1,1'-biphenyl]-4-ylcarboxamido)benzofuran-2-carboxylate](/img/structure/B2600606.png)

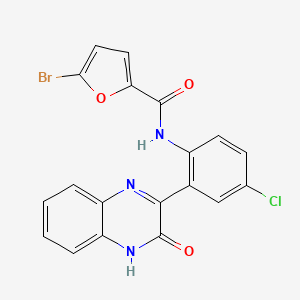

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2600608.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2600609.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2600613.png)

![[2-[(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2600622.png)

![2-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2600623.png)